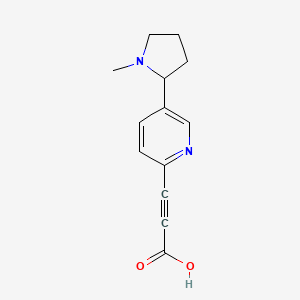

GK60

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H14N2O2 |

|---|---|

分子量 |

230.26 g/mol |

IUPAC 名称 |

3-[5-(1-methylpyrrolidin-2-yl)-2-pyridinyl]prop-2-ynoic acid |

InChI |

InChI=1S/C13H14N2O2/c1-15-8-2-3-12(15)10-4-5-11(14-9-10)6-7-13(16)17/h4-5,9,12H,2-3,8H2,1H3,(H,16,17) |

InChI 键 |

VYPUBJDOVHHTAJ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCCC1C2=CN=C(C=C2)C#CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Glycerol Kinase in Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycerol Kinase (GK) is a critical phosphotransferase enzyme positioned at the crossroads of carbohydrate and lipid metabolism.[1] It catalyzes the ATP-dependent phosphorylation of glycerol to glycerol-3-phosphate (G3P), a rate-limiting step in glycerol utilization.[2] This reaction is fundamental for the synthesis of triglycerides and glycerophospholipids, and it provides a crucial link for glycerol to enter central energy pathways such as glycolysis and gluconeogenesis.[3][4] Beyond its primary catalytic function, GK also exhibits "moonlighting" capabilities, participating in transcriptional regulation and other cellular processes, highlighting its multifaceted role in cellular physiology.[1][5] Dysregulation of GK activity is implicated in several metabolic disorders, including Glycerol Kinase Deficiency (GKD), nonalcoholic fatty liver disease (NAFL), and potentially type 2 diabetes, making it an enzyme of significant interest for therapeutic development.[6][7] This document provides an in-depth examination of GK's function, regulation, and clinical significance, complete with quantitative data and detailed experimental protocols.

Core Enzymatic Function and Mechanism

Glycerol Kinase (EC 2.7.1.30) catalyzes the transfer of a phosphate group from ATP to the sn-3 position of glycerol, yielding sn-glycerol 3-phosphate (G3P) and ADP.[3] This reaction is the first and rate-limiting step in glycerol metabolism.[2] The enzyme belongs to the FGGY kinase family and its structure consists of a ribonuclease H-like fold.[3][6] The reaction is essential as it "activates" glycerol, trapping it within the cell for subsequent metabolic processing.[8]

Integration into Major Metabolic Pathways

The product of the GK reaction, G3P, is a key intermediate that can be channeled into several major metabolic pathways, primarily lipid synthesis and central carbon metabolism.

-

Lipid Metabolism: G3P serves as the backbone for the synthesis of glycerolipids, including triglycerides (for energy storage) and phospholipids (for membrane structure).[4] This function is particularly prominent in the liver and kidneys.[8] Notably, adipocytes lack or have very low levels of glycerol kinase, preventing them from directly re-esterifying the glycerol produced during lipolysis.[3][8] This glycerol is instead released into the bloodstream and transported to the liver for processing.[3]

-

Carbohydrate Metabolism (Glycolysis and Gluconeogenesis): G3P can be oxidized by glycerol-3-phosphate dehydrogenase (GPD) to dihydroxyacetone phosphate (DHAP).[3] DHAP is an intermediate in both glycolysis and gluconeogenesis.[3] This allows the carbon skeleton of glycerol to be used for either energy production (ATP generation) through glycolysis and the TCA cycle or for glucose synthesis in the liver and kidneys during periods of fasting.[8] The complete oxidation of one molecule of glycerol can yield a net of 17.5-19.5 molecules of ATP.[8]

Regulation of Glycerol Kinase

GK activity is tightly controlled through various mechanisms, including allosteric regulation and transcriptional control, ensuring its function is aligned with the cell's metabolic state.

Allosteric Regulation

In prokaryotes like E. coli, GK is allosterically inhibited by two key molecules:

-

Fructose-1,6-bisphosphate (FBP): An intermediate of glycolysis, FBP inhibition serves as a feedback mechanism to prioritize glucose utilization over glycerol when glucose is abundant.[9][10]

-

Enzyme IIAGlc: A component of the glucose-specific phosphotransferase system (PTS), which also signals high glucose availability.[2][10]

In mammals, the protein may be regulated through the morpheein model of allosteric regulation.[3]

Transcriptional Regulation in NAFL

Recent studies have identified GK as a key player in the development of nonalcoholic fatty liver (NAFL). In diet-induced obesity models, hepatic GK expression is significantly upregulated.[6] This upregulation is driven by increased levels of cholesterol and fatty acids, which in turn stimulate the transcription of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[6] Elevated GK not only provides the G3P substrate for triglyceride synthesis but also further promotes the expression of SREBP-1c and key enzymes like DGAT1/2, creating a feed-forward loop that exacerbates hepatic steatosis.[5][6]

Quantitative Data

Table 1: Kinetic Parameters of Recombinant Human Glycerol Kinase

This table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for human GK with respect to its primary substrates. These values are crucial for understanding the enzyme's efficiency and substrate affinity.

| Substrate | Km | Vmax | Reference |

| Glycerol | 5.022 µM | 1.548 U/mg protein | [7] |

| ATP | 0.767 mM | - | [7] |

| PEP | 0.223 mM | 1.585 U/mg protein | [7] |

| PEP (Phosphoenolpyruvate) was used in a coupled assay system. |

Table 2: Relative RNA Expression of Glycerol Kinase in Human Tissues

GK expression varies significantly across tissues, reflecting their different metabolic roles. The liver and kidneys show the highest expression, consistent with their central role in processing circulating glycerol.

| Tissue | Normalized Expression (nTPM) | Expression Level |

| Liver | 228.7 | High |

| Kidney | 160.6 | High |

| Intestine (Small) | 68.3 | Medium |

| Adipose Tissue | 10.3 | Low |

| Skeletal Muscle | 1.6 | Low |

| *Data sourced and adapted from The Human Protein Atlas consensus dataset combining HPA and GTEx data.[11] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Glycerol Kinase Activity

This method measures GK activity using a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2][12]

Principle:

-

Glycerol Kinase: Glycerol + ATP → G3P + ADP

-

Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

Reagents:

-

Assay Buffer: 0.1 M Triethanolamine (TEA) buffer, pH 7.4.[12]

-

Reaction Mix: Prepare fresh. Final concentrations in cuvette:

-

8.5 mM ATP

-

2.0 mM Phosphoenolpyruvate (PEP)

-

1.22 mM NADH

-

28.0 mM MgSO4

-

7.0 U/ml Pyruvate Kinase (PK)

-

15.3 U/ml Lactate Dehydrogenase (LDH)[12]

-

-

Substrate: 0.1 M Glycerol solution.[12]

-

Enzyme Sample: Purified GK or tissue lysate diluted in assay buffer to achieve a linear reaction rate (e.g., 0.02 - 0.04 ΔA/min).[12]

Procedure:

-

Set a spectrophotometer to 340 nm and maintain the temperature at 25°C.[12]

-

In a 1 cm cuvette, combine the assay buffer, reaction mix, and glycerol solution.

-

Incubate for 3-5 minutes to reach temperature equilibrium and record any blank rate.[12]

-

Initiate the reaction by adding the diluted GK enzyme sample.

-

Immediately start recording the decrease in absorbance at 340 nm for 6-8 minutes.[12]

-

Calculate the rate of change (ΔA340/min) from the linear portion of the curve.

Calculation: One unit of GK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (equivalent to the oxidation of 1 µmol of NADH) per minute. The activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6.22 x 103 L·mol-1·cm-1.[12]

Protocol 2: In Vivo Analysis of Glycerol Metabolism using Stable Isotope Tracers

This protocol outlines a method to assess whole-body glycerol metabolism in vivo by infusing a stable isotope-labeled glycerol tracer and measuring its incorporation into various metabolites using mass spectrometry. This approach has been used to study metabolism in patients with GKD.[4][13]

Objective: To trace the metabolic fate of glycerol into gluconeogenesis, glycolysis, and triglyceride synthesis pathways.

Materials:

-

Tracer: Sterile 13C3-glycerol for infusion.

-

Subjects: Fasted human subjects or animal models.

-

Equipment: Infusion pump, blood collection supplies, centrifuge, mass spectrometer (e.g., GC-MS or LC-MS/MS).

Procedure:

-

Baseline Sampling: Collect fasting blood and urine samples from the subject before the infusion begins.[4]

-

Tracer Infusion: Begin a primed, constant intravenous infusion of 13C3-glycerol.

-

Timed Sampling: Collect blood samples at regular intervals throughout the infusion period (e.g., every 30-60 minutes for several hours).[4]

-

Sample Processing: Immediately process blood samples to separate plasma. Store plasma and urine at -80°C until analysis.

-

Metabolite Extraction and Derivatization: Extract metabolites from plasma. Derivatize metabolites as necessary for GC-MS analysis.

-

Mass Spectrometry Analysis: Analyze samples by mass spectrometry to measure the isotopic enrichment (13C labeling) in key metabolites:

-

Data Analysis: Use mass isotopomer distribution analysis (MIDA) to calculate the fractional contribution of glycerol to the production of glucose and other metabolites.

Clinical Significance and Drug Development

Glycerol Kinase Deficiency (GKD)

GKD is a rare X-linked recessive disorder caused by mutations or deletions in the GK gene on chromosome Xp21.[14][15][16] The deficiency leads to hyperglycerolemia (elevated blood glycerol) and glyceroluria (elevated urine glycerol).[15]

-

Clinical Forms: GKD presents in three main forms: infantile, juvenile, and adult. The infantile form is the most severe, often associated with metabolic crises, vomiting, lethargy, and developmental delay.[15][16] The adult form is often asymptomatic and discovered incidentally.[15]

-

Pseudohypertriglyceridemia: Standard lab tests measure triglycerides by first hydrolyzing them and then quantifying the released glycerol.[4] In GKD patients, the high background level of free glycerol leads to a falsely elevated triglyceride reading, a condition known as pseudohypertriglyceridemia.[4][15] NMR-based lipid measurements are required for accurate assessment.[4]

Role in Metabolic Disease and Cancer

-

NAFL and Diabetes: As detailed in Section 3.2, upregulation of hepatic GK is a key factor in the pathogenesis of NAFL.[6] By promoting lipogenesis, GK contributes to the fat accumulation that characterizes the disease. Its role at the interface of lipid and glucose metabolism also implicates it in insulin resistance and type 2 diabetes.[17]

-

Cancer: The GK isoform GK5 has been shown to confer resistance to the EGFR tyrosine kinase inhibitor gefitinib in non-small cell lung cancer (NSCLC).[18] Upregulated GK5 promotes resistance by inhibiting apoptosis and cell cycle arrest through the SREBP1/SCD1 signaling pathway.[18]

GK as a Therapeutic Target

The central role of GK in promoting hepatic lipogenesis and its link to hyperglycemia make it an attractive therapeutic target for metabolic diseases.[13]

-

NAFL/NASH: Inhibiting hepatic GK could simultaneously reduce the two main downstream fates of glycerol: triglyceride synthesis and gluconeogenesis. This dual action could decrease liver fat accumulation and improve glycemic control.

-

Cancer: Targeting GK5 may be a viable strategy to overcome acquired resistance to EGFR inhibitors in NSCLC.[18]

The study of men with GKD, who cannot convert glycerol to glucose or triglycerides, provides a human model for the potential effects of GK inhibition, suggesting it could be a promising strategy for treating conditions associated with hyperlipidemia and hyperglycemia.[13]

References

- 1. Global Metabolic Effects of Glycerol Kinase Overexpression in Rat Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]

- 3. Glycerol kinase - Wikipedia [en.wikipedia.org]

- 4. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol kinase enhances hepatic lipid metabolism by repressing nuclear receptor subfamily 4 group A1 in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerol Kinase Drives Hepatic de novo Lipogenesis and Triglyceride Synthesis in Nonalcoholic Fatty Liver by Activating SREBP‐1c Transcription, Upregulating DGAT1/2 Expression, and Promoting Glycerol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glycerol kinase in fat metabolism [vacutaineradditives.com]

- 9. researchgate.net [researchgate.net]

- 10. Reverse genetics of Escherichia coli glycerol kinase allosteric regulation and glucose control of glycerol utilization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue expression of GK - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycerol Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 15. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 16. metabolicsupportuk.org [metabolicsupportuk.org]

- 17. researchgate.net [researchgate.net]

- 18. Glycerol kinase 5 confers gefitinib resistance through SREBP1/SCD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Glucokinase Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel glucokinase activators (GKAs), a promising class of therapeutic agents for the treatment of type 2 diabetes. This document details the core mechanisms of action, key experimental protocols for evaluation, comparative data of leading compounds, and the strategic workflow for their discovery.

Introduction to Glucokinase and its Activation

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion.[2] In the liver, GK facilitates glucose uptake and its conversion to glycogen for storage.[3][4] Small molecule allosteric activators of glucokinase (GKAs) enhance the enzyme's affinity for glucose and/or its maximal velocity (Vmax), thereby promoting glucose-dependent insulin secretion and hepatic glucose metabolism.[1][5] This dual mechanism of action makes GKAs an attractive therapeutic strategy for type 2 diabetes.

The development of GKAs has seen the emergence of both dual-acting agents that target pancreatic and hepatic GK, and hepato-selective activators designed to minimize the risk of hypoglycemia.[6] This guide will explore the technical aspects of identifying and characterizing these novel compounds.

Key Signaling Pathways

Glucokinase Signaling in Pancreatic β-Cells

In the pancreatic β-cell, increased blood glucose leads to its transport into the cell via GLUT2. Glucokinase then phosphorylates glucose to glucose-6-phosphate (G6P), initiating glycolysis and increasing the ATP/ADP ratio. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which triggers the exocytosis of insulin-containing granules. GKAs amplify this process by increasing the efficiency of the initial glucose phosphorylation step.

Caption: Glucokinase activation pathway in pancreatic β-cells leading to insulin secretion.

Hepatic Glucokinase Signaling and Glycogen Synthesis

In hepatocytes, following a meal, elevated portal glucose concentrations lead to the dissociation of glucokinase from its regulatory protein (GKRP) in the nucleus and its translocation to the cytoplasm.[7] Active GK phosphorylates glucose to G6P. G6P serves as a precursor for glycogen synthesis and also allosterically activates glycogen synthase while inhibiting glycogen phosphorylase, thereby promoting the net accumulation of glycogen.[3] GKAs enhance this process by directly activating cytoplasmic GK.

Caption: Hepatic glucokinase signaling cascade for glycogen synthesis.

Experimental Protocols

In Vitro Glucokinase Activity Assay

This assay measures the ability of a compound to activate glucokinase by monitoring the production of glucose-6-phosphate (G6P), often through a coupled enzymatic reaction.

Principle: Glucokinase phosphorylates glucose to G6P. Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.

Materials:

-

Recombinant human glucokinase

-

Assay buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)

-

Glucose

-

ATP

-

NADP+

-

G6PDH

-

Test compounds (dissolved in DMSO)

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, G6PDH, NADP+, ATP, and glucose at a specific concentration (e.g., 5 mM).

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control GKA if available.

-

Add recombinant glucokinase to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in NADPH fluorescence (Ex/Em = 340/460 nm) or absorbance (340 nm) over time in a kinetic plate reader.

-

Calculate the initial reaction velocity (rate of NADPH production).

-

Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Hepatocyte Glucose Uptake Assay

This cell-based assay assesses the effect of GKAs on glucose uptake in liver cells.

Principle: A fluorescently labeled, non-metabolizable glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used to measure glucose uptake by hepatocytes.

Materials:

-

Primary hepatocytes or a suitable cell line (e.g., HepG2)

-

Cell culture medium

-

Glucose-free buffer

-

2-NBDG

-

Test compounds

-

96-well black, clear-bottom plate

Procedure:

-

Seed hepatocytes in the 96-well plate and culture until confluent.

-

Wash the cells with glucose-free buffer.

-

Pre-incubate the cells with the test compound at various concentrations in glucose-free buffer for a defined period (e.g., 1 hour).

-

Add 2-NBDG to each well to a final concentration (e.g., 40 µM) and incubate for a specific time (e.g., 1 hour) at 37°C.[8]

-

Wash the cells three times with cold PBS to remove extracellular 2-NBDG.[8]

-

Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 467/540 nm).[8]

-

Normalize the fluorescence signal to cell number or protein content.

-

Analyze the data to determine the compound's effect on glucose uptake.

Islet Perifusion for Insulin Secretion

This dynamic assay evaluates the effect of GKAs on glucose-stimulated insulin secretion from isolated pancreatic islets.

Principle: Islets are placed in a flow-through chamber and exposed to varying concentrations of glucose and test compounds. The effluent is collected over time, and the insulin concentration is measured.

Materials:

-

Isolated pancreatic islets (e.g., from human donors or rodents)

-

Perifusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Glucose solutions of varying concentrations

-

Test compounds

-

Perifusion system with a fraction collector

-

Insulin ELISA kit

Procedure:

-

Load a set number of islets (e.g., 700-800) into the perifusion chamber.[9]

-

Equilibrate the islets with a low-glucose buffer (e.g., 1.7-3 mM).

-

Expose the islets to a high-glucose challenge (e.g., 16.7 mM) in the presence and absence of the test compound.[10]

-

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

-

Measure the insulin concentration in each fraction using an ELISA.

-

Plot the insulin secretion rate over time to visualize the first and second phases of insulin release and quantify the total insulin secreted.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay is a standard method to assess a compound's ability to improve glucose tolerance.

Principle: After an overnight fast, mice are given an oral bolus of glucose. Blood glucose levels are monitored over time to determine the rate of glucose clearance.

Materials:

-

Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Test compound formulated for oral administration

-

Blood glucose meter and test strips

Procedure:

-

Fast the mice overnight (approximately 16 hours).[11]

-

Administer the test compound or vehicle orally at a specific time before the glucose challenge (e.g., 30-60 minutes).

-

Measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer the glucose solution via oral gavage.[11]

-

Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the overall glucose excursion.

Data Presentation and Comparison of Novel GKAs

The following tables summarize key quantitative data for selected novel glucokinase activators.

In Vitro Enzyme Kinetics

| Compound | EC50 (µM) | S0.5 for Glucose (mM) | Vmax (Fold Increase) | Reference |

| MK-0941 | 0.065 (at 10 mM glucose) | 1.4 (from 6.9) | 1.5 | |

| Dorzagliatin | Varies with glucose conc. | Reduces S0.5 | ||

| TTP399 | Not specified | Not specified | Not specified |

Preclinical Pharmacokinetics in Rodents

| Compound | Animal Model | Cmax | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| MK-0941 | Mouse/Dog | Dose-dependent | ~1 | ~2 | Good |

Clinical Efficacy and Safety (Phase III Data)

| Compound | Study | Treatment Arm | Δ HbA1c from Baseline | Δ FPG (mmol/L) | Incidence of Hypoglycemia (<3.0 mmol/L) |

| Dorzagliatin | SEED (Monotherapy) | Dorzagliatin | -1.07% | Not specified | 0.3% |

| Dorzagliatin | DAWN (Add-on to Metformin) | Dorzagliatin + Metformin | -1.02% | Not specified | <1% |

| TTP399 | Simplici-T1 (T1D, Adjunct) | TTP399 | -0.21% (Part 2) | Improved | 40% reduction vs. placebo |

| TTP399 | Phase 2 (T2D) | TTP399 (800 mg/day) | -0.9% (placebo-subtracted) | Not specified | No increase |

Workflow for Novel GKA Discovery

The discovery of novel glucokinase activators follows a structured workflow, from initial hit identification to clinical candidate selection. This process is designed to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Caption: A typical workflow for the discovery and development of a novel glucokinase activator.

Conclusion

The discovery of novel glucokinase activators represents a significant advancement in the search for more effective and safer treatments for type 2 diabetes. By targeting a key regulator of glucose homeostasis, these agents have the potential to address multiple pathophysiological defects of the disease. The continued development of next-generation GKAs, particularly hepato-selective compounds, holds promise for achieving robust glycemic control with a reduced risk of hypoglycemia. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucokinase (GCK) in diabetes: from molecular mechanisms to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Glucokinase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucokinase and molecular aspects of liver glycogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 11. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]

The Gatekeeper of Hepatic Glucose Metabolism: A Technical Guide to the Mechanism of Action of Glucokinase Regulatory Protein

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of the Glucokinase Regulatory Protein (GKRP), a pivotal player in maintaining glucose homeostasis. Understanding the intricate molecular dance between GKRP and glucokinase (GK) is paramount for developing novel therapeutic strategies for metabolic diseases such as type 2 diabetes. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: A Tale of Two Compartments

The primary role of Glucokinase Regulatory Protein (GKRP) is to act as a nuclear "gatekeeper" for glucokinase (GK), the liver's primary glucose sensor and phosphorylating enzyme.[1][2] This regulation is achieved through a dynamic process of protein-protein interaction and subcellular sequestration, tightly controlled by key metabolites.

In the fasting state, when blood glucose levels are low, GKRP binds to GK, forming an inactive heterodimeric complex.[2][3] This binding event serves two critical functions: it competitively inhibits GK's enzymatic activity with respect to glucose and sequesters the enzyme within the hepatocyte nucleus, preventing it from accessing cytoplasmic glucose.[2][4] The formation and stability of this inhibitory complex are enhanced by the presence of fructose-6-phosphate (F6P), a key intermediate in glycolysis and gluconeogenesis.[2][4]

Following a meal, rising blood glucose levels trigger the dissociation of the GK-GKRP complex. Glucose acts as a competitive antagonist, binding to GK and promoting its release from GKRP.[5] This dissociation is further potentiated by fructose-1-phosphate (F1P), a metabolite of dietary fructose, which binds to GKRP and reduces its affinity for GK.[6][7] Once liberated, GK translocates to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first committed step in hepatic glucose utilization and storage as glycogen.[1][5] This elegant mechanism ensures that hepatic glucose uptake is exquisitely sensitive to the body's metabolic state, preventing hypoglycemia during fasting and promoting glucose disposal in the fed state.

Quantitative Data: The Biophysics of Interaction

The interaction between GK and GKRP, and its modulation by various effectors, has been quantified using several biophysical techniques. The following tables summarize the key binding affinities and kinetic parameters.

| Interaction | Condition | Dissociation Constant (Kd) | Technique | Reference |

| Human GK - Human GKRP | - | 984 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| Human GK - Human GKRP | + 200 µM Fructose-6-Phosphate | 45 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| Human GK - Human GKRP | + Saturating Fructose-1-Phosphate | 7 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| Mouse GK - Mouse GKRP | - | 1.8 µM | Surface Plasmon Resonance (SPR) | |

| Rat GK - Rat GKRP | - | 430 nM | Surface Plasmon Resonance (SPR) |

| Kinetic Parameters (Human GK - Human GKRP) | Condition | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Technique | Reference |

| Encounter Complex Formation | - | 0.65 x 10⁵ | 2.06 | Stopped-flow spectrofluorometry | [4] |

| Encounter Complex Formation | + 5 mM Fructose-6-Phosphate | 1.7 x 10⁵ | 0.036 | Stopped-flow spectrofluorometry | [4] |

| Conformational Isomerization | - | k₂ = 0.11 s⁻¹ | k₋₂ = 0.21 s⁻¹ | Stopped-flow spectrofluorometry | [4] |

| Inhibitory Constants | Inhibitor | Ki | Technique | Reference |

| Human GKRP inhibition of Human GK | - | 984 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| Human GKRP inhibition of Human GK | + 100 µM Fructose-1-Phosphate | 7000 nM | Isothermal Titration Calorimetry (ITC) | [8] |

Experimental Protocols: Unraveling the Mechanism

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of GKRP.

Measuring Protein-Protein Interaction: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[9][10][11][12]

Methodology:

-

Protein Preparation: Express and purify recombinant human glucokinase (GK) and glucokinase regulatory protein (GKRP). Ensure high purity and accurate concentration determination.

-

Buffer Preparation: Prepare a dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 4 mM MgCl₂, 5 mM DTT). Dialyze both protein solutions against this buffer overnight at 4°C to ensure buffer matching.

-

ITC Experiment:

-

Load the sample cell of the ITC instrument with GK solution (e.g., 10-20 µM).

-

Load the injection syringe with GKRP solution (e.g., 100-200 µM).

-

Perform a series of injections of GKRP into the GK solution while monitoring the heat change.

-

To study the effect of modulators, include the desired concentration of fructose-6-phosphate or fructose-1-phosphate in both the cell and syringe solutions.

-

-

Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[9]

Assessing GK Enzymatic Activity: Coupled Enzyme Assay

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to a reaction that generates a detectable signal (e.g., fluorescence or luminescence).[13][14][15]

Methodology (Luciferase-Coupled Assay - ADP-Glo™): [13][14]

-

Reaction Setup: In a 384-well plate, set up the glucokinase reaction containing:

-

Assay Buffer (pH 7.4)

-

Glucose (e.g., 5 mM)

-

ATP (e.g., 0.4 mM)

-

Recombinant human GK (e.g., 15 nM)

-

Recombinant human GKRP (e.g., 15 nM) for inhibition studies.

-

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 45-75 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the GK reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by GK into ATP, which is then used by luciferase to produce light.

-

-

Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the GK activity.

Visualizing Subcellular Localization: Nuclear Fractionation and Western Blotting

Principle: This method separates the nuclear and cytoplasmic components of cells, allowing for the determination of the subcellular localization of GK and GKRP under different conditions by immunoblotting.[16][17][18][19][20]

Methodology:

-

Cell Culture and Treatment: Culture hepatocytes (e.g., primary rat or human hepatocytes) and treat with low glucose (e.g., 5 mM) or high glucose (e.g., 25 mM) conditions.

-

Cell Lysis and Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 0.1% NP-40, protease inhibitors).[17]

-

Incubate on ice to lyse the plasma membrane.

-

Centrifuge at a low speed (e.g., 720 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[16]

-

-

Nuclear Lysis: Wash the nuclear pellet and then lyse it using a nuclear extraction buffer containing a higher salt concentration and detergents (e.g., 20 mM Tris pH 8.0, 100 mM NaCl, 2% SDS).[18]

-

Western Blotting:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for GK and GKRP.

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

-

Use marker proteins for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) to confirm the purity of the fractions.[19]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a representative experimental workflow.

Caption: Signaling pathway of Glucokinase regulation by GKRP.

Caption: Workflow for nuclear and cytoplasmic fractionation.

References

- 1. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Kinetic Basis of Carbohydrate-Mediated Inhibition of Human Glucokinase by the Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. The regulatory protein of liver glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 13. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease | PLOS One [journals.plos.org]

- 15. siriusgenomics.com [siriusgenomics.com]

- 16. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

The Structural Biology of Human Glycerol Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Glycerol Kinase (GK), an enzyme central to lipid and carbohydrate metabolism, catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a critical entry point into glycolysis and glycerolipid synthesis.[1] Deficiencies in GK lead to the X-linked recessive disorder, Glycerol Kinase Deficiency (GKD), which manifests with a range of clinical severities.[2][3] Despite its metabolic importance and disease association, a high-resolution experimental structure of human GK remains elusive. This technical guide provides a comprehensive overview of the current understanding of human GK's structural biology, including its biochemical properties, kinetic parameters, and the methodologies employed for its study. Furthermore, it outlines the metabolic pathways in which GK participates and the consequences of its deficiency, offering insights for future research and therapeutic development.

Introduction

Glycerol Kinase (EC 2.7.1.30) is a key enzyme that bridges glycerol, carbohydrate, and lipid metabolism.[1] It belongs to the FGGY carbohydrate kinase family and functions as a phosphotransferase, utilizing ATP to phosphorylate glycerol.[1][4] The product, glycerol-3-phosphate, is a vital precursor for the synthesis of triglycerides and phospholipids, and can also be converted to dihydroxyacetone phosphate (DHAP) to enter the glycolytic or gluconeogenic pathways.[4]

Mutations in the GK gene, located on the X chromosome (Xp21.3), lead to Glycerol Kinase Deficiency (GKD), an inherited metabolic disorder.[5] GKD can present as an isolated enzyme deficiency or as part of a contiguous gene syndrome involving adrenal hypoplasia congenita and Duchenne muscular dystrophy.[2][6] The clinical presentation of GKD is heterogeneous, ranging from asymptomatic hyperglycerolemia to severe metabolic crises in infancy.[2][3]

Understanding the structural and functional characteristics of human GK is paramount for elucidating the molecular basis of GKD and for the rational design of therapeutic interventions. This guide summarizes the current knowledge of human GK's structural biology, drawing from studies on the recombinant human enzyme and homologs from other species.

Molecular and Structural Characteristics

While an experimentally determined three-dimensional structure of human Glycerol Kinase has not yet been resolved, significant insights have been gained from biochemical characterization and homology modeling.[1] The native human GK is a dimer with a monomeric molecular weight of approximately 55 kDa.[1] GK adopts a ribonuclease H-like fold, which is characteristic of the CATH family 3.30.420.40.[4] Although numerous crystal structures of GK from other organisms are available in the Protein Data Bank (PDB), none are of human origin.[7]

Quantitative Data

Kinetic Parameters of Recombinant Human Glycerol Kinase

A study on purified recombinant human His-tagged Glycerol Kinase (His-GK) has provided key kinetic data, which are summarized in the table below.[1]

| Parameter | Value | Substrate/Cofactor | Reference |

| Km | 5.022 µM | Glycerol | [1] |

| Km | 0.767 mM | ATP | [1] |

| Km | 0.223 mM | Phosphoenolpyruvate (PEP) | [1] |

| Specific Activity | 0.780 U/mg | - | [1] |

| Optimal pH | 7.5 | - | [1] |

| Preferred Metal Ions | K+ (40 mM), Mg2+ (2.0 mM) | - | [1] |

One unit of enzyme activity is defined as the amount of enzyme that results in the oxidation of one micromole of NADH per minute under the specified assay conditions.[1]

Known Inhibitors of Glycerol Kinase

Several compounds have been identified as inhibitors of Glycerol Kinase.

| Inhibitor | Type of Inhibition | Target | Reference |

| 1-Thioglycerol | Competitive with glycerol | Glycerol Kinase | |

| Staurosporine | Broad-spectrum kinase inhibitor | ATP-binding pocket | |

| Fructose-1,6-bisphosphate | Allosteric inhibitor (in bacteria) | Glycerol Kinase | [7] |

Experimental Protocols

Expression and Purification of Recombinant Human His-tagged Glycerol Kinase

The following protocol describes the expression and purification of bioactive human GK, which often expresses as inclusion bodies in E. coli and requires the co-expression of molecular chaperones for proper folding.[1]

Buffers:

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM imidazole, 300 mM NaCl, 2 mM DTT.[1]

-

Elution Buffer: 50 mM Tris-HCl (pH 7.4), 300 mM imidazole, 2 mM DTT.[1]

Coupled Spectrophotometric Enzyme Assay for Glycerol Kinase Activity

This assay measures GK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]

Reaction Mixture Components:

-

75 mM TEA buffer (pH 7.4)

-

37 mM KCl

-

10 mM MgCl2

-

2 mM PEP

-

0.5 mM NADH

-

2 mM ATP

-

5.5 mM glycerol

-

Pyruvate Kinase (PK) (10 U)

-

Lactate Dehydrogenase (LDH) (20 U)[1]

Signaling and Metabolic Pathways

Glycerol Kinase plays a pivotal role in integrating glycerol into central metabolic pathways. The following diagram illustrates the primary metabolic fate of glycerol following its phosphorylation by GK.

In individuals with GKD, the impaired function of GK leads to the accumulation of glycerol in the blood (hyperglycerolemia) and urine (glyceroluria).[8] This blockage prevents the efficient utilization of glycerol for energy production or lipid synthesis.[5] The metabolic consequences can include hypoglycemia and metabolic acidosis, particularly during periods of catabolic stress.[2]

Conclusion and Future Directions

Human Glycerol Kinase is a metabolically significant enzyme whose dysfunction has clear clinical implications. While biochemical and kinetic studies have provided valuable information, the lack of a high-resolution three-dimensional structure of the human enzyme remains a major gap in our understanding. The determination of the crystal or cryo-EM structure of human GK would be a significant breakthrough, enabling detailed investigation of the enzyme's catalytic mechanism, substrate binding, and the structural consequences of disease-causing mutations. Such structural insights would be invaluable for the development of targeted therapies for GKD, potentially including small molecule correctors for missense mutations or enzyme replacement therapies. Further research into the allosteric regulation of human GK and the identification of specific inhibitors could also open new avenues for therapeutic intervention in metabolic diseases.

References

- 1. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol kinase deficiency - Wikipedia [en.wikipedia.org]

- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 4. Glycerol kinase - Wikipedia [en.wikipedia.org]

- 5. metabolicsupportuk.org [metabolicsupportuk.org]

- 6. Glycerol Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 7. proteopedia.org [proteopedia.org]

- 8. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Glucokinase: The Master Regulator of Glucose Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucokinase (GCK), the fourth hexokinase isozyme (Hexokinase IV), serves as the primary glucose sensor in mammals, playing a pivotal role in maintaining glucose homeostasis.[1][2] Unlike other hexokinases, GCK possesses unique kinetic properties that allow it to respond dynamically to fluctuations in physiological glucose concentrations, making it a critical regulator of glucose metabolism in key metabolic tissues.[3][4] This enzyme is predominantly expressed in pancreatic β-cells, where it governs glucose-stimulated insulin secretion, and in hepatocytes, where it controls postprandial glucose uptake and glycogen synthesis.[3][5][6] Mutations in the GCK gene can lead to significant dysregulation of blood glucose, causing conditions such as maturity-onset diabetes of the young, type 2 (MODY2) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI).[7][8] Consequently, glucokinase has emerged as a prominent therapeutic target for the treatment of type 2 diabetes, with the development of small-molecule glucokinase activators (GKAs) being an active area of research.[9][10] This guide provides a comprehensive overview of the biochemical properties, tissue-specific functions, regulatory mechanisms, and pathological implications of glucokinase, along with detailed experimental protocols for its study.

Glucokinase: A Uniquely Adapted Glucose Sensor

The function of glucokinase as a glucose sensor is intrinsically linked to its distinct kinetic characteristics, which differentiate it from the other three hexokinase isozymes.

Kinetic Properties

GCK's ability to "sense" glucose levels is defined by three key kinetic properties:

-

Low Glucose Affinity: GCK has a significantly lower affinity for glucose, with a half-saturation constant (S₀.₅ or Kₘ) of approximately 7-8 mM.[1][11][12] This is substantially higher than other hexokinases (0.05–0.2 mM) and aligns perfectly with the physiological range of blood glucose concentrations (4–10 mM), allowing its activity to change in direct proportion to glycemia.[1][3]

-

Sigmoidal Kinetics: GCK exhibits moderate positive cooperativity with respect to glucose, with a Hill coefficient (n) of about 1.7.[3][4][11] This sigmoidal response sharpens the enzyme's sensitivity to small changes in glucose concentration around the physiological set point of ~5 mM, enabling a more switch-like control over glucose metabolism.[11][12]

-

Lack of Product Inhibition: Unlike other hexokinases, GCK is not inhibited by its product, glucose-6-phosphate (G6P), at physiological concentrations.[3][4] This ensures that glucose phosphorylation can continue unabated even when G6P levels are high, allowing for sustained metabolic flux in response to hyperglycemia.

Table 1: Comparison of Kinetic Properties of Glucokinase and other Hexokinases

| Property | Glucokinase (Hexokinase IV) | Hexokinases I-III |

| Location | Liver, Pancreatic β-cells, Brain, Gut[2][3] | Ubiquitous |

| S₀.₅ / Kₘ for Glucose | ~7-8 mM[1][11][13] | < 0.2 mM[1] |

| Kinetics | Sigmoidal (Hill Coefficient ~1.7)[3][4][11] | Michaelis-Menten |

| Product Inhibition by G6P | No[3][4] | Yes |

| Primary Function | Glucose sensing; Regulation of insulin secretion and hepatic glucose uptake[3][14] | Glucose trapping for cellular energy needs |

Tissue-Specific Roles and Regulation of Glucokinase

The regulation and function of glucokinase are highly tissue-specific, reflecting its distinct roles in the pancreas and liver. This differential regulation is achieved through the use of two separate promoters in the single GCK gene.[1][15]

Pancreatic β-Cells: The Insulin Secretion Pacemaker

In pancreatic β-cells, GCK acts as the rate-limiting enzyme for glucose metabolism, thereby controlling glucose-stimulated insulin secretion (GSIS).[5][16] The process is a classic example of metabolism-secretion coupling.

Signaling Pathway:

-

Glucose Entry: Glucose enters the β-cell via the GLUT2 transporter.

-

Phosphorylation: GCK phosphorylates glucose to G6P, initiating glycolysis.[17]

-

ATP Production: The subsequent metabolism of G6P through glycolysis and oxidative phosphorylation leads to an increase in the intracellular ATP/ADP ratio.

-

KATP Channel Closure: The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels in the cell membrane.

-

Depolarization: Closure of KATP channels leads to membrane depolarization.

-

Insulin Secretion: Depolarization opens voltage-gated calcium channels, leading to Ca²⁺ influx and the exocytosis of insulin-containing granules.

Hepatocytes: The Postprandial Glucose Buffer

In the liver, GCK is crucial for clearing glucose from the blood after a carbohydrate-rich meal, channeling it towards glycogen synthesis and glycolysis.[1][3] Hepatic GCK expression is induced by insulin, while its activity is uniquely regulated by the glucokinase regulatory protein (GKRP).[18][19]

Regulation by GKRP:

-

Low Glucose (Fasting): In the fasting state, when glucose and fructose-6-phosphate levels are low, GKRP binds tightly to GCK and sequesters it in an inactive state within the hepatocyte nucleus.[18][19]

-

High Glucose (Fed): After a meal, rising intracellular glucose levels promote the dissociation of GCK from GKRP. This process is strongly enhanced by fructose-1-phosphate (F1P), a product of fructose metabolism.[11] The released, active GCK translocates to the cytoplasm, where it phosphorylates glucose, facilitating its conversion to glycogen and triglycerides.[2][18]

Table 2: Comparison of Glucokinase Function and Regulation in Pancreas vs. Liver

| Feature | Pancreatic β-Cell | Hepatocyte |

| Primary Role | Glucose sensing for insulin secretion[5][14] | Postprandial glucose clearance[1][3] |

| Gene Promoter | Upstream neuroendocrine promoter[1][15] | Downstream insulin-dependent promoter[1][15] |

| Regulation of Expression | Primarily by glucose[5][16] | Primarily by insulin[1][20] |

| Post-translational Regulation | Interaction with PFK-2/FBPase-2[4] | Sequestration by GKRP[4][18][19] |

| Subcellular Location | Cytoplasm, associated with insulin granules[4] | Nucleus (inactive) and Cytoplasm (active)[18] |

Clinical Significance: GCK Mutations and Disease

The critical role of glucokinase in setting the threshold for glucose homeostasis is underscored by the clinical phenotypes resulting from mutations in the GCK gene.[8][21]

-

Inactivating (Loss-of-Function) Mutations: Heterozygous inactivating mutations result in a higher glucose setpoint for insulin release, causing a mild, stable, non-progressive hyperglycemia from birth.[22] This condition is known as GCK-MODY or MODY2.[21][22] Homozygous inactivating mutations are much more severe, leading to permanent neonatal diabetes mellitus (PNDM).[8][23]

-

Activating (Gain-of-Function) Mutations: Heterozygous activating mutations lower the glucose setpoint for insulin secretion, leading to inappropriate insulin release even at low glucose levels.[9] This results in persistent hyperinsulinemic hypoglycemia of infancy (PHHI), also known as congenital hyperinsulinism.[8][23]

Table 3: Summary of Glucokinase Mutations and Associated Phenotypes

| Mutation Type | Gene Status | Mechanism | Clinical Condition | Typical Glycemic State |

| Inactivating | Heterozygous | Higher glucose threshold for insulin secretion[23] | GCK-MODY (MODY2)[21][22] | Mild, stable fasting hyperglycemia (5.4–8.3 mmol/L)[22] |

| Inactivating | Homozygous | Severely impaired insulin secretion[8] | Permanent Neonatal Diabetes (PNDM)[8] | Severe hyperglycemia from birth |

| Activating | Heterozygous | Lower glucose threshold for insulin secretion[8][9] | Congenital Hyperinsulinism (GCK-HI / PHHI)[7][8] | Persistent hypoglycemia |

Pharmacological Target: Glucokinase Activators (GKAs)

Given that reduced GCK activity contributes to hyperglycemia in diabetes, small molecules that allosterically activate the enzyme—known as Glucokinase Activators (GKAs)—have been developed as a therapeutic strategy for type 2 diabetes.[10][24]

Mechanism of Action: GKAs bind to an allosteric site on the glucokinase enzyme, distinct from the catalytic site.[9][10] This binding stabilizes a more active conformation of the enzyme, resulting in:

-

An increased affinity for glucose (lower S₀.₅).[9]

-

An increased maximal reaction velocity (Vₘₐₓ).[10]

By enhancing GCK activity, GKAs aim to increase glucose-stimulated insulin secretion from the pancreas and promote glucose uptake and metabolism in the liver, thereby lowering blood glucose levels.[10][25] While early GKAs faced challenges with hypoglycemia and durability, newer-generation, liver-specific, or dual-acting activators like Dorzagliatin are showing promise in clinical trials.[24][25]

Experimental Protocols

Accurate measurement of glucokinase activity is essential for both basic research and drug discovery. The most common methods are coupled enzyme assays that can be monitored spectrophotometrically or fluorometrically.

Spectrophotometric Coupled Assay for GCK Activity

This is a classic and widely used method. The production of G6P by glucokinase is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the increase in absorbance at 340 nm.[26]

Principle:

-

GCK: Glucose + ATP → Glucose-6-Phosphate + ADP

-

G6PDH: Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Substrate/Cofactor Mix: ATP (10 mM), NADP⁺ (2 mM).

-

Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥1 unit/mL).

-

Glucose stock solution (e.g., 1 M).

-

Sample containing glucokinase (e.g., cell lysate, purified enzyme).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction master mix by combining Assay Buffer, Substrate/Cofactor Mix, and G6PDH.

-

To each well of the microplate, add a specific volume of the sample (e.g., 10 µL). Include a blank control with buffer instead of the sample.

-

Add the reaction master mix to each well (e.g., 180 µL).

-

Incubate the plate at room temperature for 5 minutes to allow for the consumption of any endogenous G6P.

-

Initiate the reaction by adding glucose to the desired final concentration (e.g., 10 µL of a 20x stock).

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements. Read absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Determine GCK activity using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

References

- 1. Frontiers | The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans [frontiersin.org]

- 2. Glucokinase [bionity.com]

- 3. Glucokinase - Wikipedia [en.wikipedia.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. endocrine.org [endocrine.org]

- 8. Glucokinase (GCK) mutations in hyper- and hypoglycemia: maturity-onset diabetes of the young, permanent neonatal diabetes, and hyperinsulinemia of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular and Cellular Regulation of Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue-specific regulation of glucokinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. m.youtube.com [m.youtube.com]

- 18. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. GCK gene: MedlinePlus Genetics [medlineplus.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

The Therapeutic Potential of Glucokinase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for the treatment of type 2 diabetes (T2DM). Acting as a glucose sensor in pancreatic β-cells and the liver, GK plays a pivotal role in regulating insulin secretion and hepatic glucose metabolism. Glucokinase modulators, particularly activators (GKAs), are a class of small molecules designed to enhance GK activity, thereby improving glycemic control. This guide provides a comprehensive technical overview of the therapeutic potential of GK modulators, summarizing key clinical and preclinical data, detailing essential experimental protocols, and visualizing the core signaling pathways. While early-generation GKAs faced challenges including hypoglycemia, hyperlipidemia, and a lack of long-term efficacy, newer agents such as the dual-acting dorzagliatin and the hepato-selective TTP399 have demonstrated improved safety and efficacy profiles in recent clinical trials.

Mechanism of Action of Glucokinase Modulators

Glucokinase facilitates the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism in the pancreas and liver.[1][2] GKAs are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[3][4] This enhanced activity leads to a dual mechanism of action in improving glucose homeostasis:

-

In Pancreatic β-cells: Increased GK activity enhances glucose sensing, leading to a more robust glucose-stimulated insulin secretion (GSIS) in response to rising blood glucose levels.[5][6][7]

-

In the Liver: GK activation promotes hepatic glucose uptake, glycolysis, and glycogen synthesis, while suppressing gluconeogenesis.[5][6][7]

GK modulators can be broadly classified based on their site of action and kinetic effects:

-

Dual-acting GKAs: These compounds, such as dorzagliatin, target GK in both the pancreas and the liver.[8][9]

-

Hepato-selective GKAs: These agents, like TTP399, are designed to preferentially activate GK in the liver, potentially reducing the risk of hypoglycemia associated with pancreatic GK activation.[8][9]

-

Full vs. Partial GKAs: This classification is based on their kinetic impact, with "full" activators increasing Vmax and "partial" activators primarily lowering the S0.5 (the glucose concentration at which the enzyme reaches half-maximal velocity).[8]

Quantitative Data from Clinical and Preclinical Studies

The development of GK modulators has seen both successes and failures. The following tables summarize key quantitative data from clinical trials of prominent GKAs.

Table 1: Efficacy of Dorzagliatin in Phase 3 Clinical Trials

| Trial Name | Patient Population | Treatment | Duration | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) | Change in 2-hour Postprandial Glucose (2h-PPG) |

| SEED | Drug-naïve T2DM | Dorzagliatin 75 mg BID | 24 weeks | -1.07% (vs. -0.50% for placebo)[9][10] | Significant reduction vs. placebo[9] | Significant reduction vs. placebo[9] |

| DAWN | T2DM inadequately controlled with metformin | Dorzagliatin 75 mg BID + Metformin | 24 weeks | -1.02% (vs. -0.36% for placebo)[11][12] | -44.64 mg/dL (vs. placebo)[12] | -98.10 mg/dL (vs. placebo)[12] |

Table 2: Efficacy of TTP399 in Clinical Trials

| Trial Phase | Patient Population | Treatment | Duration | Placebo-Subtracted Change in HbA1c | Key Findings |

| Phase 2a | T2DM on stable metformin | TTP399 | 6 weeks | -0.92% (p<0.001)[13] | No hypoglycemia observed[13] |

| AGATA (Phase 2b) | T2DM on stable metformin | TTP399 800 mg daily | 6 months | -0.9%[8][14] | Increased HDL-C, decreased fasting glucagon, no detrimental effect on plasma lipids[14] |

| SimpliciT1 (Phase 1b/2) | Type 1 Diabetes (adjunct to insulin) | TTP399 | 12 weeks | -0.7% (Part 1), -0.21% (Part 2)[6] | Reduced hypoglycemia without increasing ketosis[6] |

Table 3: Adverse Events and Reasons for Discontinuation of Early-Generation GKAs

| GKA | Key Adverse Events | Efficacy Issues |

| MK-0941 | Increased incidence of hypoglycemia[8][15] | Loss of glycemic efficacy by 30 weeks[8] |

| Increased plasma triglycerides (6-19%)[8] | No significant effect on fasting plasma glucose at 14 weeks[8] | |

| Piragliatin | Increased risk of hypoglycemia[5] | Discontinued |

| AZD1656 | Lack of sustained glycemic control[8] |

Experimental Protocols

Glucokinase (GK) Enzyme Activity Assay

This protocol describes a coupled spectrophotometric assay to measure GK activity.

Principle: GK phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in NADPH is measured by the change in absorbance at 340 nm.[9][16]

Materials:

-

Recombinant human glucokinase

-

Assay Buffer: 75 mM Tris-HCl, pH 9.0

-

Magnesium Chloride (MgCl2) solution: 600 mM

-

ATP solution: 120 mM

-

D-Glucose solution: 360 mM

-

NADP+ solution: 27 mM

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) solution: 100 units/mL

-

Test compound (GK modulator) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mix with the following final concentrations in a 3.00 mL reaction volume: 60 mM Tris, 20 mM MgCl2, 4.0 mM ATP, 12.0 mM glucose, 0.9 mM NADP+, and 10 units of G6PDH.[16]

-

Add the test compound at various concentrations to the reaction mix. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the reaction mix with the test compound and GK enzyme (0.025 - 0.050 units) at 30°C for a specified period (e.g., 10 minutes).

-

Initiate the reaction by adding glucose.

-

Immediately measure the increase in absorbance at 340 nm in kinetic mode for 20-30 minutes at 30°C.

-

Calculate the initial rate of the reaction (ΔA340nm/minute).

-

Determine the EC50 (for activators) or IC50 (for inhibitors) of the test compound by plotting the reaction rate against the compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines a static incubation method to assess the effect of GK modulators on insulin secretion from isolated pancreatic islets.

Principle: Pancreatic islets are incubated with low and high concentrations of glucose in the presence or absence of a test compound. The amount of insulin secreted into the medium is then quantified by ELISA.[1][14]

Materials:

-

Isolated pancreatic islets (e.g., from mouse, rat, or human donor)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

-

Low glucose concentration (e.g., 2.8 mM)

-

High glucose concentration (e.g., 16.7 mM)

-

-

Test compound (GK modulator)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Hand-pick islets of similar size and culture them overnight.

-

Pre-incubate a group of islets (e.g., 10-20 islets per well in triplicate) in KRB buffer with low glucose for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, with or without the test compound, and incubate for 1 hour. Collect the supernatant for basal insulin secretion measurement.

-

Replace the buffer with KRB buffer containing high glucose, with or without the test compound, and incubate for 1 hour. Collect the supernatant for stimulated insulin secretion measurement.

-

Centrifuge the collected supernatants to remove any cellular debris.

-

Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data can be expressed as absolute insulin concentration or as a stimulation index (insulin at high glucose / insulin at low glucose).

In Vivo Efficacy Studies in Animal Models of Diabetes

This section describes a general methodology for evaluating the in vivo efficacy of GK modulators in rodent models of T2DM.

Animal Models:

-

Diet-induced obese (DIO) mice

-

Zucker diabetic fatty (ZDF) rats

-

db/db mice

General Procedure:

-

Acclimatize the animals and establish baseline glycemic parameters (e.g., fasting blood glucose, HbA1c).

-

Randomize animals into treatment groups: vehicle control, positive control (e.g., metformin), and different dose levels of the test GK modulator.

-

Administer the compounds orally once or twice daily for a specified duration (e.g., 4-12 weeks).

-

Monitor body weight and food intake regularly.

-

Measure fasting blood glucose periodically (e.g., weekly).

-

Perform an oral glucose tolerance test (OGTT) at the beginning and end of the study to assess glucose disposal.

-

At the end of the study, collect blood for measurement of HbA1c, insulin, and lipid profiles.

-

Tissues such as the pancreas and liver can be collected for histological analysis or measurement of glycogen content.

Signaling Pathways and Experimental Workflows

Glucokinase-Mediated Signaling in Pancreatic β-cells

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.

Glucokinase Regulation and Hepatic Glucose Metabolism

Caption: Regulation of hepatic glucokinase and downstream metabolic pathways.

General Experimental Workflow for GKA Evaluation

Caption: A typical drug discovery workflow for glucokinase activators.

Conclusion and Future Directions

Glucokinase modulators represent a promising class of therapeutic agents for T2DM with a unique dual mechanism of action that addresses both insulin secretion and hepatic glucose metabolism. While the development of GKAs has been challenging, the clinical success of newer-generation compounds like dorzagliatin and TTP399 highlights the potential of this therapeutic strategy. Future research and development efforts will likely focus on:

-

Optimizing tissue selectivity: Further refining the design of hepato-selective GKAs to minimize the risk of hypoglycemia.

-

Investigating long-term efficacy and safety: Conducting larger and longer-duration clinical trials to confirm the durability of glycemic control and fully characterize the long-term safety profile of new GKAs.

-

Exploring combination therapies: Evaluating the synergistic effects of GKAs with other classes of antidiabetic drugs.

-

Personalized medicine approaches: Identifying patient populations that are most likely to respond favorably to GKA therapy based on their underlying pathophysiology.

The continued exploration of glucokinase modulators holds significant promise for advancing the treatment of type 2 diabetes and improving patient outcomes.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Untitled Document [bio.davidson.edu]

- 3. The role of the regulatory protein of glucokinase in the glucose sensory mechanism of the hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. siriusgenomics.com [siriusgenomics.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Glucokinase - Wikipedia [en.wikipedia.org]

- 8. Molecular and Cellular Regulation of Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]

- 11. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. pnas.org [pnas.org]

- 14. drc.bmj.com [drc.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Glucokinase (GCK) Gene Mutations and their Impact on Diabetes and Glucose Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucokinase (GCK), an enzyme pivotal to glucose metabolism, functions as the primary glucose sensor in pancreatic β-cells and hepatocytes. Genetic mutations in the GCK gene disrupt this sensing mechanism, leading to significant dysregulation of glucose homeostasis. This technical guide provides an in-depth examination of the molecular and clinical consequences of GCK mutations. Inactivating (loss-of-function) mutations result in hyperglycemia, presenting as either mild, stable Glucokinase-Maturity-Onset Diabetes of the Young (GCK-MODY) with heterozygous mutations, or severe Permanent Neonatal Diabetes Mellitus (PNDM) with homozygous mutations. Conversely, activating (gain-of-function) mutations lead to congenital hyperinsulinism (CHI) and hypoglycemia. This document details the pathophysiology, quantitative clinical data, and key experimental methodologies used to diagnose and characterize these conditions, underscoring the critical role of genetic analysis in guiding appropriate clinical management and informing therapeutic development.

The Role of Glucokinase (GCK) in Glucose Homeostasis

The GCK gene encodes the enzyme glucokinase, also known as hexokinase IV, which catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P).[1][2] This is the first and rate-limiting step in glycolysis. GCK is predominantly expressed in pancreatic β-cells and liver hepatocytes, where it serves as a critical glucose sensor, triggering metabolic shifts in response to fluctuating blood glucose levels.[1][3][4]

GCK possesses unique kinetic properties that distinguish it from other hexokinases and enable its sensor function:

-

Lower Glucose Affinity: GCK has a half-saturation (K0.5) for glucose of approximately 7-8 mM, which is within the range of physiological blood glucose concentrations (4-10 mM). This allows it to respond dynamically to changes in glycemia, particularly after a meal.[1][5]

-

Sigmoidal Kinetics: Unlike the Michaelis-Menten kinetics of other hexokinases, GCK exhibits a sigmoidal response to glucose concentration, indicating positive cooperativity. This sharpens its responsiveness to small changes in glucose near the physiological threshold for insulin secretion.[5][6]

-

Lack of Product Inhibition: GCK is not inhibited by its product, G6P, at physiological concentrations.[1][7] This ensures that glucose phosphorylation can proceed even when intracellular G6P levels are high, allowing for continuous glucose processing for either insulin secretion or glycogen synthesis.

GCK Signaling in Pancreatic β-Cells

In pancreatic β-cells, GCK's activity directly couples blood glucose levels to insulin secretion. An increase in blood glucose leads to a proportional increase in GCK-mediated glycolysis, raising the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing cell membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[3][8]

GCK Regulation in Hepatocytes

In the liver, GCK activity is regulated by the Glucokinase Regulatory Protein (GKRP). In low glucose conditions, GKRP binds to GCK and sequesters it in the nucleus in an inactive state. Following a carbohydrate-rich meal, rising glucose levels and fructose-1-phosphate (a fructose metabolite) promote the dissociation of the GCK-GKRP complex. GCK is then released into the cytoplasm, where it phosphorylates glucose, trapping it within the cell for conversion into glycogen.[1][6][9]

Inactivating GCK Mutations and Hyperglycemia

Heterozygous or homozygous inactivating mutations in the GCK gene reduce the enzyme's efficiency, impairing glucose sensing and leading to hyperglycemia.

GCK-MODY (Maturity-Onset Diabetes of the Young, Type 2)

GCK-MODY is caused by heterozygous inactivating mutations in the GCK gene.[10][11][12] These mutations decrease the catalytic activity or stability of the glucokinase enzyme, which effectively raises the "set point" for glucose-stimulated insulin secretion.[13][14][15] Consequently, a higher level of blood glucose is required to trigger an insulin response.

This results in a clinical phenotype of mild, stable, and often asymptomatic fasting hyperglycemia that is present from birth.[2][13][16] Because the insulin response, though shifted, is still regulated, individuals with GCK-MODY rarely develop the microvascular and macrovascular complications associated with other forms of diabetes.[2][12][17] Treatment with glucose-lowering agents is typically unnecessary and can lead to adverse effects due to an altered counter-regulatory response.[12][16]

Table 1: Quantitative Clinical and Epidemiological Data for GCK-MODY

| Parameter | Value | Reference(s) |

| Prevalence | ~1 in 1,000 individuals | [13][14][16][18] |

| Inheritance | Autosomal Dominant | [12][16] |

| Fasting Blood Glucose | 5.5–8.0 mmol/L (99–144 mg/dL) | [13][16][18][19] |

| HbA1c | 5.6%–7.6% (38–60 mmol/mol) | [13][16][18] |

| Oral Glucose Tolerance Test (OGTT) | Small 2-hour glucose increment, typically <4.6 mmol/L | [13][19][20] |

Permanent Neonatal Diabetes Mellitus (PNDM)

Homozygous inactivating mutations in GCK lead to a far more severe reduction in or complete loss of glucokinase function.[10][11][21] This results in PNDM, a rare condition characterized by significant hyperglycemia presenting at birth, requiring immediate insulin therapy.[10][12]

Activating GCK Mutations and Hypoglycemia

Congenital Hyperinsulinism (GCK-HI)

Heterozygous activating mutations in the GCK gene cause congenital hyperinsulinism (CHI), also known as hyperinsulinemic hypoglycemia (HH).[4][22][23] These gain-of-function mutations, often clustered in a region known as the allosteric activator site, increase the enzyme's affinity for glucose.[10][11][22] This lowers the glucose threshold for insulin secretion, leading to inappropriate insulin release even at low blood glucose levels.[22][23][24]

The clinical presentation of GCK-HI is highly variable, ranging from severe, diazoxide-responsive hypoglycemia in newborns to milder, incidentally discovered hypoglycemia in adults.[23][25][26]

Table 2: Quantitative Data for GCK-Related Congenital Hyperinsulinism (GCK-HI)

| Parameter | Value | Reference(s) |

| Prevalence | ~7% in medically responsive CHI patients without K-ATP channel mutations | [22] |

| Inheritance | Autosomal Dominant (including de novo cases) | [25] |

| Kinetic Change Example (S64Y Mutation) | Glucose S₀.₅: 1.49 mmol/L (mutant) vs. 7.39 mmol/L (wild-type) | [22] |

| Relative Activity Index (S64Y Mutation) | ~22-fold higher than wild-type enzyme | [22] |

Experimental Protocols for GCK Mutation Analysis

An accurate diagnosis of a GCK-related disorder relies on a combination of clinical suspicion and definitive molecular and functional testing.

Genetic Diagnosis

The identification of a pathogenic variant in the GCK gene is the gold standard for diagnosis. The general workflow involves patient selection based on clinical criteria (e.g., mild stable hyperglycemia for GCK-MODY), sample collection, and genetic analysis.[20]

-